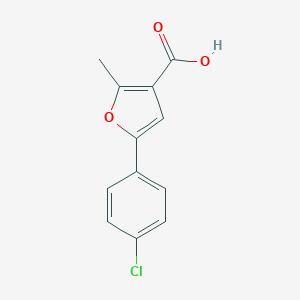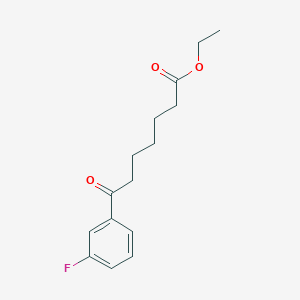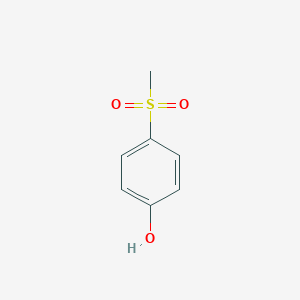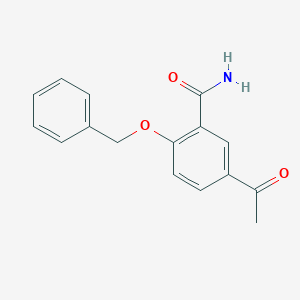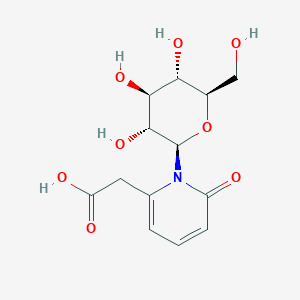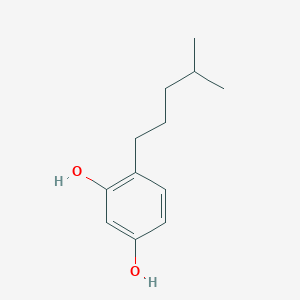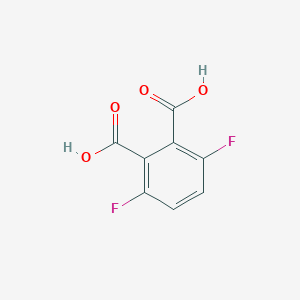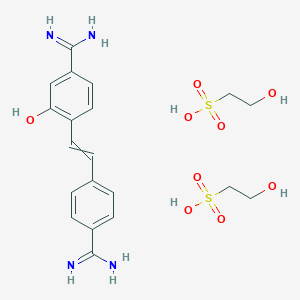
Hydroxystilbamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxystilbamide is a chemical compound that belongs to the stilbene family. It is a synthetic derivative of resveratrol, a natural polyphenol found in grapes, berries, and peanuts. Hydroxystilbamide has gained significant attention in the scientific community due to its potential therapeutic properties.
Applications De Recherche Scientifique
Antifungal and Antiparasitic Properties
Hydroxystilbamidine, a compound related to Hydroxystilbamide, exhibits significant antifungal and antiparasitic activities. It is known for its ability to impede cellular processes in protozoa by binding to DNA and RNA in a non-intercalating manner and inhibiting ribonucleases. This quality makes it effective against a range of protozoan infections (Definitions, 2020).
Immunomodulatory Effects
Hydroxystilbamidine has also been identified as an immunosuppressant. It significantly suppresses the plaque-forming cell response, impacting both primary and secondary immune responses without causing toxic effects on spleen cells (Folds, Orlando, & Spitznagel, 1975).
Diagnostic and Histochemical Applications
Hydroxystilbamidine is frequently used as a diagnostic agent in neuroanatomy and serves as a histochemical stain. Its ability to bind to DNA and RNA enhances its utility in various biological and medical research areas (Hydroxystilbamidine Isethionate, 2020).
Inhibition of DNA Synthesis
Inhibiting DNA synthesis is another notable property of Hydroxystilbamidine. This effect is crucial for its antiparasitic function, particularly against Trypanosoma gambiense. The compound has been shown to selectively inhibit kinetoplast duplication, a unique feature of certain parasites, without affecting nuclear and cytoplasmic multiplication (Ono & Inoki, 1975).
Effect on Ribonucleases
The compound's potent inhibitory action on ribonucleases is crucial for its biological effects. By inhibiting these enzymes, Hydroxystilbamidine affects protein synthesis and other cellular processes, making it an important tool in molecular biology research (Lizardi, 1980).
Propriétés
Numéro CAS |
533-22-2 |
|---|---|
Nom du produit |
Hydroxystilbamide |
Formule moléculaire |
C₂₀H₂₈N₄O₉S₂ |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6) |
Clé InChI |
XVTQTNAKZYLTNZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Autres numéros CAS |
533-22-2 |
Synonymes |
2-Hydroxy-4,4’-diamidinostilbene di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-diguanylstilbene Diisethionate; 2-Hydroxy-4,4’-stilbenedicarboxamidine di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-stilbenedicarboxamidine Diisethionate; 2-Hydroxystilbami |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



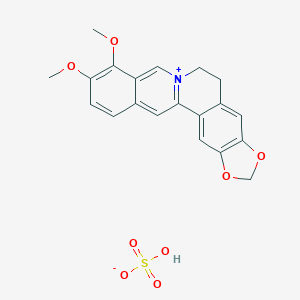
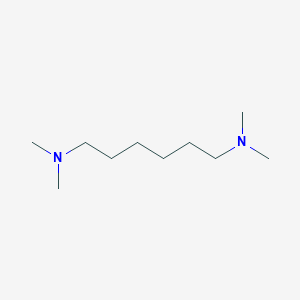
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
